molecular formula C18H17NOS3 B2704682 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide CAS No. 2319922-53-5

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

Cat. No.: B2704682
CAS No.: 2319922-53-5
M. Wt: 359.52
InChI Key: ABCYMDWBRQVFOJ-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is an organic compound that belongs to the class of thioethers and amides. This compound features a complex structure with a phenylthio group and a thiophenylmethyl group attached to a propanamide backbone. The presence of both phenyl and thiophene rings in its structure makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as thiophen-2-yl(thiophen-3-yl)methanol and phenylthiopropanoic acid. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability. The industrial production methods also focus on minimizing waste and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenylthio and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide
  • 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide

Uniqueness

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is unique due to its specific combination of phenylthio and thiophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

3-phenylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS3/c20-17(9-12-22-15-5-2-1-3-6-15)19-18(14-8-11-21-13-14)16-7-4-10-23-16/h1-8,10-11,13,18H,9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYMDWBRQVFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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